6-Methoxypicolinamide
Overview
Description
6-Methoxypicolinamide: is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of picolinamide, where a methoxy group is attached to the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinamide typically involves the methoxylation of picolinamide derivatives. One common method includes the reaction of 6-chloropicolinamide with sodium methoxide in methanol, resulting in the substitution of the chlorine atom with a methoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypicolinamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation: 6-Methoxypyridine-2-carboxylic acid.
Reduction: 6-Methoxypicolinamine.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Methoxypicolinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development .
Industry: The compound is also utilized in the development of materials with specific properties, such as polymers and resins. Its derivatives can be used in the formulation of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of 6-Methoxypicolinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The methoxy group can influence the binding affinity and specificity of the compound towards its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
6-Chloropicolinamide: Similar structure but with a chlorine atom instead of a methoxy group.
6-Hydroxypicolinamide: Contains a hydroxyl group instead of a methoxy group.
6-Methylpicolinamide: Features a methyl group at the sixth position.
Uniqueness: 6-Methoxypicolinamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and alter its interaction with biological targets compared to its analogs .
Biological Activity
6-Methoxypicolinamide (6-MPA) is a compound that has attracted attention in medicinal chemistry due to its potential pharmacological activities. This article provides a comprehensive overview of the biological activity of 6-MPA, focusing on its mechanisms, efficacy, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
6-MPA is characterized by a methoxy group attached to the pyridine ring, influencing its biological activity. The molecular structure can be represented as follows:
This structure allows for interactions with various biological targets, which are critical for its pharmacological effects.
Recent studies have explored the mechanisms through which 6-MPA exerts its biological effects. Key findings include:
- Antiplasmodial Activity : Research indicates that 6-MPA derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that certain derivatives possess IC50 values as low as 0.98 µM, indicating potent inhibitory effects on parasite growth .
- Modulation of Glutamate Receptors : Compounds related to 6-MPA have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGlu2), which are implicated in various central nervous system disorders. These compounds demonstrated high potency and selectivity, with IC50 values reported around 26 nM .
Efficacy and Pharmacological Activity
The efficacy of 6-MPA has been evaluated through various pharmacological assays:
Compound | Target | IC50 (nM) | Notes |
---|---|---|---|
6-MPA | Plasmodium falciparum | 0.98 | Significant antiplasmodial activity |
Derivative 5i | mGlu2 receptor | 26 | High potency and selectivity |
These findings suggest that modifications to the core structure of 6-MPA can enhance its activity against specific biological targets.
Case Studies
Several case studies have highlighted the therapeutic potential of 6-MPA and its derivatives:
- Antimalarial Research : A study conducted by Attram et al. demonstrated that specific substitutions on the picolinamide fragment significantly enhance antiplasmodial activity. For instance, a compound with an ortho-substituted pyridine showed a reduction in parasite growth by over 93% .
- CNS Disorders : Another investigation focused on the modulation of mGlu2 receptors, revealing that certain derivatives could effectively penetrate the blood-brain barrier, making them suitable candidates for treating neurological conditions such as Alzheimer's disease .
Toxicity and Safety Profile
Safety assessments are crucial for evaluating the therapeutic potential of any compound. Preliminary cytotoxicity studies indicate that while some derivatives exhibit potent biological activities, they also maintain a favorable safety profile with minimal toxicity to human cells at effective concentrations .
Properties
IUPAC Name |
6-methoxypyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOQIKOUXQYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603273 | |
Record name | 6-Methoxypyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-69-8 | |
Record name | 6-Methoxypyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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